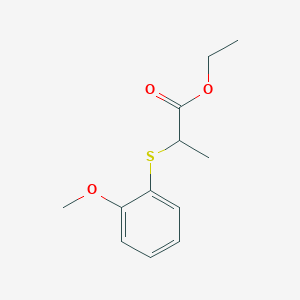

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-4-15-12(13)9(2)16-11-8-6-5-7-10(11)14-3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAQKSDRPNCVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate typically involves the esterification of 2-(2-methoxyphenyl)sulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis : Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

- Biological Studies : The compound is utilized in biological research to study enzyme-substrate interactions and metabolic pathways. Its sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Pharmaceutical Development : Given its biological activity, Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate may be explored for pharmaceutical applications, particularly in developing compounds with antibacterial or anticancer properties. Preliminary studies suggest it could exhibit significant activity against multidrug-resistant pathogens.

- Material Science : The compound is also considered for use in producing specialty chemicals and materials, especially those requiring specific functional groups for enhanced performance.

Industrial Applications

- Flavor and Fragrance Industry : Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate's unique odor profile makes it suitable for applications as a flavoring agent in food products and as a fragrance component in cosmetics .

- Chemical Manufacturing : In industrial settings, this compound can be utilized for synthesizing other chemical products through various reactions, enhancing efficiency in chemical manufacturing processes .

Data Tables

| Study Focus | Activity Description | Reference |

|---|---|---|

| Antibacterial Activity | Significant activity against MRSA strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Cytotoxic Effects | Reduction in cell viability at high concentrations |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid, indicating its potential as an effective antibacterial agent.

Case Study 2: Enzyme Interaction Studies

In biochemical assays, Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that the sulfanyl group effectively interacted with nucleophilic residues on enzyme active sites, leading to decreased enzymatic activity and suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Ethyl 2-[(3-Methylphenyl)Sulfanyl]Propanoate (CAS 62953-89-3)

- Key Differences : Replaces the 2-methoxy group with a 3-methyl substituent on the benzene ring.

- Impact : The methyl group is electron-donating, reducing aromatic ring reactivity compared to the electron-rich methoxy group. This alters solubility (logP increases due to hydrophobicity) and may affect biological interactions .

Ethyl 2-(4-Cyanophenyl)Acetate (CAS 1528-41-2)

- Key Differences: Substitutes the sulfanylpropanoate group with an acetate backbone and introduces a para-cyano group.

- Impact: The cyano group’s strong electron-withdrawing nature enhances electrophilicity, making this compound more reactive in nucleophilic additions. The shorter acetate chain reduces steric bulk .

Analogues with Modified Backbone or Functional Groups

(E)-Ethyl 2-Cyano-3-(4-Methoxyphenyl)Acrylate

- Key Differences: Features an α,β-unsaturated acrylate backbone with a para-methoxy group and cyano substituent.

- Impact : The conjugated double bond enables participation in Diels-Alder reactions, while the para-methoxy group enhances UV absorption at ~300 nm, useful in photochemical studies .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS 1391077-87-4)

- Key Differences: Incorporates an amino group and a para-sulfonyl substituent, forming a hydrochloride salt.

- Impact: The sulfonyl group increases acidity (pKa ~1.5) and water solubility, while the amino group facilitates hydrogen bonding in biological targets .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Features |

|---|---|---|---|---|

| Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate | 1249059-94-6 | 2-methoxy, sulfanyl | C₁₂H₁₆O₃S | Ortho-methoxy, propanoate backbone |

| Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate | 62953-89-3 | 3-methyl, sulfanyl | C₁₂H₁₆O₂S | Hydrophobic methyl group |

| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | 4-cyano, acetate | C₁₁H₁₁NO₂ | Electron-withdrawing cyano group |

| (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | - | 4-methoxy, acrylate, cyano | C₁₃H₁₃NO₃ | Conjugated double bond, UV-active |

Research Findings and Functional Insights

- Reactivity Trends: Sulfanylpropanoates exhibit higher nucleophilic substitution reactivity at the sulfur atom compared to acetates or acrylates, enabling facile derivatization .

- Biological Implications: Para-substituted derivatives (e.g., cyano or sulfonyl groups) show stronger interactions with enzymatic active sites due to electronic effects, whereas ortho-substituted compounds may prioritize membrane permeability .

Biological Activity

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate features a sulfanyl group attached to a propanoate backbone with a methoxyphenyl substituent. This unique structure contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate exhibit significant antimicrobial properties. For instance, studies have shown that related sulfanyl compounds possess inhibitory activities against various pathogenic bacteria. Notably, compounds derived from marine fungi have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 25.0 μM .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8.0 |

| Compound B | Escherichia coli | 12.5 |

| Ethyl 2-(2-methoxyphenyl)... | Bacillus subtilis | 25.0 |

Cytotoxicity

The cytotoxic potential of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate is another area of interest. Similar compounds have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, some derivatives have shown IC50 values as low as 0.13 μg/mL against murine lymphoma cells .

Table 2: Cytotoxicity Data for Sulfanyl Compounds

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound C | L1210 (murine lymphoma) | 0.13 |

| Compound D | K-562 (human leukemia) | 3.97 |

| Ethyl 2-(2-methoxyphenyl)... | HepG2 (hepatocellular) | 8.3 |

The mechanisms underlying the biological activities of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate are likely multifaceted, involving interactions with specific molecular targets:

- Antimicrobial Mechanism : The sulfanyl group may enhance membrane permeability in bacterial cells, leading to cell lysis.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), disrupting cellular homeostasis.

Case Studies

- Antibacterial Efficacy : A study on a related compound demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating resistant infections.

- Cancer Research : Another investigation highlighted the cytotoxic effects of sulfanyl derivatives on breast cancer cell lines, indicating their potential as lead compounds for developing anticancer agents.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, thiol-ester coupling using 2-methoxyphenylthiol and ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF or THF . Optimization involves monitoring reaction progression via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of thiol to bromoester), and controlling temperature (60–80°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can researchers characterize the structural and functional groups of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (CDCl₃) to identify methoxy (δ 3.8–3.9 ppm), ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), and sulfanyl-linked protons (δ 3.1–3.3 ppm multiplet) .

- FT-IR : Ester carbonyl (C=O stretch at ~1740 cm⁻¹), sulfanyl (C-S stretch at ~650 cm⁻¹), and methoxy (C-O at ~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (theoretical m/z 256.3 for C₁₂H₁₆O₃S) .

Q. What stability considerations are critical for handling and storing Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 2-(2-methoxyphenyl)sulfanylpropanoic acid . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reaction outcomes for this compound?

- Methodological Answer : Discrepancies in oxidation products (e.g., sulfoxide vs. sulfone formation) require controlled experiments with reagents like mCPBA (stoichiometric vs. excess). For spectral conflicts (e.g., unexpected carbonyl shifts), cross-validate using X-ray crystallography (as in ) or computational modeling (DFT for optimized geometries) . Compare results with databases like NIST Chemistry WebBook for reference spectra .

Q. What strategies enable enantioselective synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived thioureas) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry. Kinetic resolution during esterification can favor one enantiomer .

Q. How does the sulfanyl group influence biological activity, and what structure-activity relationships (SAR) exist in analogs?

- Methodological Answer : The sulfanyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibition assays). SAR studies involve synthesizing analogs with:

- Varied ester groups (methyl, propyl) to modulate lipophilicity (logP calculations via QSPR ).

- Substituted methoxy groups (e.g., 3-methoxy vs. 4-methoxy) to assess steric/electronic effects on activity .

- In vitro assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to map binding interactions .

Q. What computational methods are effective for predicting reaction pathways or degradation mechanisms?

Q. How can impurities or byproducts during synthesis be identified and minimized?

- Methodological Answer : Common impurities include unreacted starting materials or oxidized derivatives. Use LC-MS/MS (MRM mode) for trace detection. Optimize reaction conditions (e.g., inert atmosphere to prevent sulfanyl oxidation) . Compare with impurity standards (e.g., EP reference materials in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.